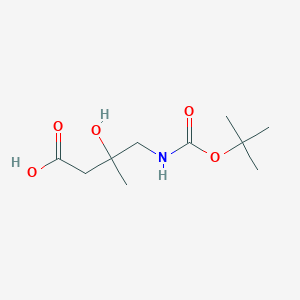

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Description

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group at the 4-position, a hydroxyl group, and a methyl group at the 3-position of the butanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enabling selective reactivity in peptide synthesis and other organic transformations . This compound is synthesized via hydrogenation and Boc-protection steps, as demonstrated in the preparation of structurally related analogs like (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, which involves Pd/C-catalyzed hydrogenation followed by crystallization . Its stereochemical and functional diversity makes it valuable in pharmaceutical intermediates and crystallographic studies, where tools like the SHELX software suite are employed for structural determination .

Properties

IUPAC Name |

3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOTXFAXGLTENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently into various organic compounds . This method offers advantages such as increased reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Oxidation and Reduction Reactions: The hydroxyl group in the compound can participate in oxidation reactions to form carbonyl compounds or reduction reactions to form alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Deprotection: Removal of the Boc group yields the free amino acid.

Oxidation: Oxidation of the hydroxyl group forms a carbonyl compound.

Reduction: Reduction of the carbonyl group forms an alcohol.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic syntheses.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the Boc group is removed, typically under acidic conditions, to yield the free amino group . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Protective Groups

The target compound’s structural analogs differ in substituents, chain length, and protective groups, influencing their physicochemical properties and applications. Key comparisons include:

Notes:

- Boc vs. Z Groups: Boc protection (acid-labile) is preferred for orthogonal deprotection in multi-step syntheses, whereas Z groups require hydrogenolysis .

- Hydroxyl vs.

Research Findings and Methodological Insights

- Enantiomer Analysis : Tools like Rogers’ η and Flack’s x parameters () are essential for determining enantiopurity in chiral Boc-protected compounds, ensuring pharmacological relevance .

- Crystallographic Robustness: The SHELX system’s adaptability, from small molecules to macromolecules, enables precise structural determination of hydroxy- and methyl-substituted Boc-amino acids .

- Stability Considerations : The 3-hydroxy-3-methyl motif in the target compound may confer greater metabolic stability compared to analogs with labile substituents (e.g., esters or benzyl groups) .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, also known as Boc-Val(3-OH), is a compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C10H19NO5, with a molecular weight of 233.26 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is often used in peptide synthesis to enhance stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO5 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 102507-13-1 |

| PubChem ID | 11075314 |

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Inhibition of Amyloid Beta Aggregation : Research indicates that Boc-Val(3-OH) can inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated an 85% inhibition of Aβ aggregation at concentrations of 100 μM .

- Neuroprotection : The compound has shown protective effects on astrocyte cells against Aβ-induced toxicity. When treated with Boc-Val(3-OH), astrocytes maintained higher viability levels in the presence of Aβ, suggesting its potential as a neuroprotective agent .

- Anti-inflammatory Effects : The compound appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ, indicating its role in modulating inflammatory responses associated with neurodegeneration .

Case Studies and Research Findings

Several key studies have been conducted to evaluate the biological activity of Boc-Val(3-OH):

- In Vitro Studies : A study assessing the effects of Boc-Val(3-OH) on astrocytes revealed that it significantly improved cell viability when co-administered with Aβ peptides, demonstrating its potential to mitigate neurotoxicity .

- In Vivo Models : In animal models, Boc-Val(3-OH) was tested for its effects on scopolamine-induced cognitive deficits. Although it showed some neuroprotective properties, it did not exhibit significant differences compared to established treatments like galantamine, likely due to issues related to bioavailability in the brain .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves coupling 3-hydroxy-3-methylbutanoic acid derivatives with Boc-anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine). For example, similar Boc-protected amino acids are synthesized via stepwise activation of the carboxylic acid group, followed by Boc protection . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to Boc-anhydride) and inert atmospheres to prevent hydrolysis. Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical to isolate the product from by-products like unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR : H NMR should show characteristic peaks: tert-butyl protons (~1.4 ppm, singlet), hydroxyl proton (~5.3 ppm, broad), and methyl groups adjacent to the hydroxyl (~1.2–1.5 ppm).

- IR : Confirm Boc-group absorption (~1680–1720 cm, C=O stretch) and hydroxyl stretching (~3200–3500 cm).

- LC-MS : Verify molecular ion peaks (expected m/z: ~245–265 for [M+H]) and fragmentation patterns consistent with Boc cleavage .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The Boc group is sensitive to acidic conditions and moisture. Store the compound at –20°C under inert gas (argon or nitrogen) in airtight containers. Avoid exposure to trifluoroacetic acid (TFA) or other strong acids during storage, as these deprotect the Boc group. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 48 hours) can predict shelf-life .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing enantiomerically pure this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict energy barriers for stereochemical outcomes during coupling reactions. Tools like Gaussian or ORCA model transition states to identify optimal chiral catalysts (e.g., Evans’ oxazolidinones) or solvents that favor the desired enantiomer. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Systematic approaches include:

- Purity Analysis : Quantify residual solvents (via GC-MS) or by-products (HPLC) that may interfere with bioassays.

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects.

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays .

Q. How can researchers design experiments to investigate the compound’s role in peptide synthesis or prodrug development?

- Methodological Answer :

- Peptide Coupling : Use standard protocols (e.g., HATU/DIPEA activation) to conjugate the carboxylic acid moiety to amine-containing peptides. Monitor coupling efficiency via ninhydrin tests or LC-MS.

- Prodrug Activation : Evaluate hydrolysis kinetics under physiological conditions (pH 7.4 buffer, 37°C) to assess Boc removal rates. Compare with enzymatic cleavage using esterases or proteases .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

- Methodological Answer : Beyond standard silica chromatography, consider:

- Preparative HPLC : Use C18 columns with water:acetonitrile gradients (0.1% TFA modifier) for high-resolution separation.

- Crystallization : Optimize solvent systems (e.g., ethyl acetate:hexane) to exploit differential solubility of the product vs. by-products .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| H NMR | 1.4 ppm (s, 9H, Boc), 5.3 ppm (br, 1H, OH) | |

| IR | 1680–1720 cm (C=O), 3200–3500 cm (OH) | |

| LC-MS | m/z 245–265 ([M+H]) |

Table 2 : Computational Tools for Reaction Optimization

| Tool/Software | Application | Reference |

|---|---|---|

| Gaussian | Transition-state modeling for enantioselectivity | |

| ICReDD Platform | Reaction path prediction and experimental validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.